3,5-Dichloro-D-tyrosine
CAS No.:
Cat. No.: VC3682005
Molecular Formula:
Molecular Weight: 250.08
* For research use only. Not for human or veterinary use.
Specification
| Molecular Weight | 250.08 |
|---|
Introduction
Chemical Structure and Fundamental Properties
3,5-Dichloro-D-tyrosine is an aromatic amino acid derivative characterized by the presence of two chlorine atoms at the 3 and 5 positions of the tyrosine molecule. This compound represents the D-isomer form, which significantly differs from its L-isomer counterpart in terms of biological activity and chemical behavior. The stereochemical configuration at the alpha carbon creates unique spatial arrangements that impact how this molecule interacts with biological systems.
The chemical structure features a benzene ring with a hydroxyl group at position 4, chlorine atoms at positions 3 and 5, and a D-configuration at the alpha carbon of the amino acid backbone. This particular arrangement contributes to its distinctive chemical reactivity patterns and biological interactions. The molecular weight of 3,5-Dichloro-D-tyrosine is approximately 220.08 g/mol, making it a relatively small molecule capable of participating in various biochemical processes.
Unlike its natural counterpart D-tyrosine, the addition of chlorine atoms at specific positions creates altered electron distribution across the molecule, influencing its hydrogen-bonding capabilities, solubility, and interaction with biological receptors. The presence of electronegative chlorine atoms withdraws electron density from the aromatic ring, affecting the acidity of the phenolic hydroxyl group.
Comparative Analysis with Related Compounds
When examining the properties of 3,5-Dichloro-D-tyrosine, it is instructive to compare it with structurally related compounds to understand the impact of specific structural modifications. The following table presents a comparative analysis of 3,5-Dichloro-D-tyrosine with related compounds:
This structural diversity highlights how specific atomic substitutions significantly alter both physical properties and biological functions of closely related compounds. While 3,5-Diiodo-L-tyrosine plays a crucial role in thyroid hormone synthesis, 3,5-Dichloro-D-tyrosine exhibits different biochemical activity profiles due to its unique structural features .
Synthesis and Production Methods
The synthesis of 3,5-Dichloro-D-tyrosine typically involves selective halogenation reactions where D-tyrosine undergoes chlorination under controlled conditions. This process requires precise control of reaction parameters to ensure regioselective chlorination at the desired positions while maintaining the stereochemical integrity of the molecule.
Industrial production methods have evolved to optimize yield and purity while minimizing waste products. According to market research, the production capacity for 3,5-Dichloro-D-tyrosine is projected to grow steadily between 2025-2030, indicating increasing demand for this specialized compound . The manufacturing process typically involves several key steps:
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Selection of high-purity D-tyrosine as starting material
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Protection of amino and carboxyl groups to prevent unwanted reactions
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Regioselective chlorination using appropriate chlorinating agents
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Deprotection steps to reveal the final product
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Purification procedures to ensure high chemical purity
The production processes have been refined to improve efficiency and reduce environmental impact, with manufacturers implementing greener chemistry approaches in recent years. Market analysis indicates that production technology advancements will continue to drive down costs while improving quality specifications through 2030 .
Biological Activity and Biochemical Significance
The biological activity of 3,5-Dichloro-D-tyrosine arises from its unique structural features that allow it to interact with various biochemical pathways. Research indicates that halogenated amino acids like 3,5-Dichloro-D-tyrosine can exhibit different binding affinities to enzymes and receptors compared to their non-halogenated counterparts.
The D-configuration of this compound is particularly significant, as most naturally occurring amino acids exist in the L-configuration. This stereochemical difference creates distinctive interaction patterns with biological systems. The study of enantiomers has revealed that different stereoisomers can exhibit varying trends in kinase inhibitory activity, suggesting potential applications in enzyme modulation .
Protein interactions involving 3,5-Dichloro-D-tyrosine may lead to altered protein conformations and functions. The chlorination pattern can influence hydrogen bonding networks and hydrophobic interactions within protein structures, potentially affecting:
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Enzyme kinetics and catalytic efficiency
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Receptor binding affinities
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Protein stability and folding dynamics
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Signaling pathway modulation
These biochemical effects underpin the growing research interest in this compound for various applications in biochemistry and pharmaceutical development.
Research Applications and Current Uses
3,5-Dichloro-D-tyrosine finds applications across multiple research domains due to its unique properties. Current research applications include:
Biochemical Research Tools
As a modified amino acid, 3,5-Dichloro-D-tyrosine serves as a valuable tool for studying protein structure-function relationships. Researchers utilize this compound to:
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Probe the role of specific tyrosine residues in protein function
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Study the effects of halogenation on biochemical interactions
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Investigate stereochemical influences on biological activity
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Develop novel protein modification strategies
These applications contribute significant insights to fundamental biochemistry and structural biology fields.
Pharmaceutical Research
In pharmaceutical research, 3,5-Dichloro-D-tyrosine has emerged as a compound of interest for various applications:
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Development of enzyme inhibitors with increased specificity
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Design of peptide-based therapeutics with enhanced stability
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Creation of molecular probes for target identification
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Investigation of structure-activity relationships in drug development
The unique reactivity profile of this compound makes it valuable for creating specialized pharmaceutical agents with specific targeting capabilities.
Market Analysis and Future Prospects
The global market for 3,5-Dichloro-D-tyrosine demonstrates promising growth trajectories according to recent market research. The compound's specialized applications in research and potential pharmaceutical uses drive steady demand growth. Market analysts project significant expansion in production capacity and consumption between 2025 and 2030 .
Market Growth Projections
According to comprehensive market analysis, the global 3,5-Dichloro-D-tyrosine market exhibits strong growth indicators:
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Production capacity is expected to increase at a steady rate through 2030
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Global market share distribution shows regional variations with significant production in key markets
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Supply and consumption patterns indicate growing demand across multiple industry sectors
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Import-export dynamics reflect increasing international trade in this specialized compound
These projections suggest continued market expansion driven by research applications and potential new uses in various industries.
Industry Chain Analysis
The production and distribution of 3,5-Dichloro-D-tyrosine involves a complex industry chain structure. Market research has mapped this chain to identify key stakeholders and production bottlenecks . The industry structure includes:
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Raw material suppliers providing base compounds including D-tyrosine
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Chemical manufacturers specializing in halogenation chemistry
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Purification and quality control operations
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Distribution networks serving research institutions and pharmaceutical companies
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End-users across academic, industrial, and pharmaceutical sectors
This integrated chain supports the steady availability of high-quality 3,5-Dichloro-D-tyrosine for various applications while ensuring quality standards are maintained throughout the production process.
Comparative Studies with Related Compounds
Understanding the relationship between 3,5-Dichloro-D-tyrosine and structurally similar compounds provides valuable insights into structure-activity relationships. One particularly relevant comparison is with 3,5-Diiodo-L-tyrosine, which shares the dihalogenated structure but with different halogen atoms and opposite stereochemistry.
3,5-Diiodo-L-tyrosine plays a crucial role in thyroid hormone synthesis and is present in all living organisms from bacteria to humans . This compound has a molecular weight of 432.98 g/mol and features iodine atoms at positions 3 and 5 of the aromatic ring . The comparison highlights how specific atomic substitutions dramatically alter biological functionality.
Some notable differences between these related compounds include:
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The L-configuration of 3,5-Diiodo-L-tyrosine versus the D-configuration of 3,5-Dichloro-D-tyrosine creates mirror-image spatial arrangements
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Iodine atoms in 3,5-Diiodo-L-tyrosine are larger and less electronegative than the chlorine atoms in 3,5-Dichloro-D-tyrosine
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3,5-Diiodo-L-tyrosine has a defined role in thyroid physiology, while 3,5-Dichloro-D-tyrosine has different biochemical activity profiles
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The physical properties, including solubility and melting point, differ significantly between these compounds
These structural relatives demonstrate how subtle molecular modifications can dramatically shift biological functions and physicochemical properties.
Future Research Directions
The field of research surrounding 3,5-Dichloro-D-tyrosine continues to evolve, with several promising directions for future investigation:
Structure-Activity Relationship Studies
Further exploration of how the specific structural features of 3,5-Dichloro-D-tyrosine influence its biological activity could yield valuable insights for rational drug design. By systematically comparing this compound with related structures, researchers can develop more comprehensive models of structure-activity relationships.
Novel Synthetic Methodologies
Development of more efficient, environmentally friendly synthesis methods represents another important research direction. Green chemistry approaches that reduce waste and energy consumption while maintaining high yield and purity would enhance the sustainable production of this compound.
Expanded Applications
Investigation of new potential applications for 3,5-Dichloro-D-tyrosine in fields beyond current uses represents an exciting frontier. As understanding of its biochemical properties deepens, novel applications in areas such as materials science, diagnostic tools, or environmental monitoring may emerge.
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